molecular formula C11H8F3N3OS B2735930 3-((4-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 872628-57-4

3-((4-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No.: B2735930
CAS No.: 872628-57-4
M. Wt: 287.26
InChI Key: WYVOXCNPVIHZIC-UHFFFAOYSA-N
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Description

The compound “3-((4-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one” is a triazinone derivative with a trifluoromethylbenzylthio substituent at the 3-position. Triazinones are a class of heterocyclic compounds containing a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazin-5(4H)-one ring and the 4-(trifluoromethyl)benzylthio substituent. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the 1,2,4-triazin-5(4H)-one ring. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the 1,2,4-triazin-5(4H)-one ring. The trifluoromethyl group is highly electronegative and lipophilic, which could influence the compound’s solubility, boiling point, and other physical-chemical properties .

Scientific Research Applications

Reactivity and Synthetic Applications

1,2,4-Triazines and their derivatives have been explored for their unique reactivity and potential in creating novel chemical entities. For instance, the reactivity of hypervalent iodine trifluoromethylating reagents towards tetrahydrofuran (THF) has been studied, showcasing the ability to introduce trifluoromethyl ethers through a ring-opening reaction, which could be related to the reactivity patterns of similar compounds (Fantasia, Welch, & Togni, 2010).

Molecular Synthesis

Efficient synthesis methods for spirotetrahedral heterocycles containing the triazine nucleus have been developed, demonstrating the versatility of triazine derivatives in forming complex structures with potential for various applications, including microbiological activities (Dabholkar & Ravi, 2010).

Metallochromic Properties

Phenothiazine derivatives with cruciform structures have been synthesized, showing significant shifts in emission upon exposure to different metal ions, indicating potential applications in sensing and molecular electronics (Hauck et al., 2007).

Antimicrobial Activity

Triazine derivatives have been explored for their antimicrobial properties, indicating the potential of such compounds in developing new antimicrobial agents. The structure-activity relationship studies provide insights into designing compounds with enhanced biological activities (Fang et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, highlighting the practical applications of triazine and related compounds in protecting materials against corrosion, which is crucial in industrial applications (Hu et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical-chemical properties and biological activity. Trifluoromethylated compounds can be potentially hazardous due to the high reactivity of the trifluoromethyl group .

Future Directions

The study of trifluoromethylated compounds and triazinones is an active area of research in medicinal chemistry, and new synthetic methods and biological activities are continually being discovered . This compound could potentially be of interest in this context.

Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS/c12-11(13,14)8-3-1-7(2-4-8)6-19-10-16-9(18)5-15-17-10/h1-5H,6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVOXCNPVIHZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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